molecular formula C19H25BrN4O3S B2444581 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide CAS No. 422287-76-1

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide

Cat. No.: B2444581
CAS No.: 422287-76-1
M. Wt: 469.4
InChI Key: KUURWFLYEXOITP-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a bromine atom, a sulfanylidene group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide typically involves multiple steps. The initial step often includes the formation of the quinazolinone core, followed by the introduction of the bromine atom and the sulfanylidene group. The final step involves the attachment of the morpholine ring and the butanamide side chain. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide involves its interaction with specific molecular targets. The bromine atom and the sulfanylidene group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide
  • 4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide

Uniqueness

The uniqueness of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, enhances its reactivity and potential for further functionalization.

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a quinazolinone core with a bromine substituent and a morpholine group. The structural formula can be summarized as follows:

PropertyValue
Molecular Formula C22H30BrN3O2S
Molecular Weight 460.49 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cellular pathways. It is believed to modulate enzyme activities and receptor functions through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease processes.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways, influencing cellular responses.

Pharmacological Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent in various conditions:

  • Anticancer Activity : In vitro studies have shown that derivatives of quinazolinone exhibit significant cytotoxicity against cancer cell lines. The specific compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
    • Case Study : A study demonstrated the inhibition of proliferation in breast cancer cell lines (MCF7) with an IC50 value suggesting potent activity against tumor growth .
  • Anti-inflammatory Properties : The compound has been assessed for its anti-inflammatory effects by measuring cytokine levels in stimulated macrophages. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Research Findings : In a controlled experiment using lipopolysaccharide (LPS)-stimulated human whole blood, the compound significantly inhibited myeloperoxidase (MPO) activity, indicating potential use in treating inflammatory disorders .

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this molecule:

Compound NameBiological ActivityNotes
6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-oneAnticancerLacks morpholine group
4-(6-bromo-4-oxo-2-sulfanylidene)-N-(pyridinyl)butanamideAnti-inflammatoryDifferent target specificity
N1-substituted thiouracilsMPO inhibitionMechanism-based irreversible inhibition

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Formation of the quinazolinone core through cyclization reactions.
  • Introduction of the bromine atom via electrophilic bromination.
  • Coupling with morpholine derivatives to form the final product.

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN4O3S/c20-14-4-5-16-15(13-14)18(26)24(19(28)22-16)8-1-3-17(25)21-6-2-7-23-9-11-27-12-10-23/h4-5,13H,1-3,6-12H2,(H,21,25)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUURWFLYEXOITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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